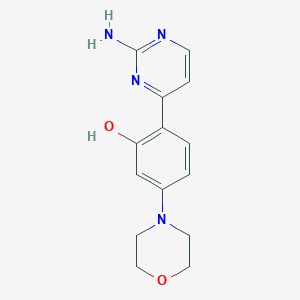

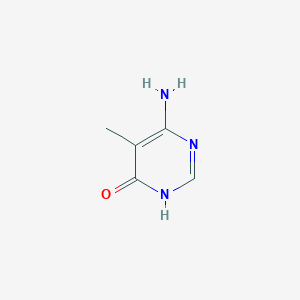

3-Aminoquinolin-7-OL

Übersicht

Beschreibung

3-Aminoquinolin-7-OL is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is a solid substance that is typically stored in a dark place, under an inert atmosphere, at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

MALDI MS Analysis in Oligosaccharide Research

3-Aminoquinolin-7-OL is utilized in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the analysis of oligosaccharides. This compound enables on-target derivatization, eliminating the need for tedious sample purification steps, thus preserving sample integrity and improving analysis efficiency. It's particularly effective in enhancing postsource decay (PSD) fragmentation in both positive and negative ion modes, providing valuable insights into oligosaccharide sequence, linkage, and branching (Rohmer et al., 2010).

Fluorescence Sensing Applications

Cyano derivatives of 7-Aminoquinolin-7-OL, specifically 6CN-7AQ and 3CN-7AQ, have been synthesized and found to exhibit intense emission with high quantum yields in water, making them suitable for fluorescence sensing applications. Their derivatives, when conjugated with biomembrane-penetration peptides, offer promising potential in viral detection through fluorescence recovery, presenting a significant enhancement in fluorescence intensity upon digestion by proteinase K (Chang et al., 2021).

Bioimaging and Golgi Apparatus Targeting

7-Aminoquinolin-7-OL derivatives, due to their strong intramolecular charge-transfer fluorescence and large Stokes shifts, have been applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. This highlights the compound's potential in developing low-cost Golgi-localized probes for advanced bioimaging applications (Chen et al., 2019).

Analytical Chemistry in Polymer Analysis

This compound has been reported to be an effective matrix for the analysis of polymers through MALDI-TOF-MS. It enables the acquisition of detailed molecular weight distribution, structural unit information, and end group structure of polymers, thus providing critical data for synthetic optimization and understanding of reaction mechanisms (Song Shao-yu, 2013).

Fluorescence Probing in Solvent Mixtures

This compound has been used as a fluorescent probe for studying preferential solvation in binary solvent mixtures. Despite a relatively small change in dipole moment upon photoexcitation, the compound exhibits significant fluorescence intensity and lifetime increases with increasing ethanol concentration in the solvent mixture. This characteristic makes it a valuable tool in studies that require an understanding of solvent dynamics and interactions (Das et al., 2022).

Safety and Hazards

The safety information for 3-Aminoquinolin-7-OL indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Wirkmechanismus

Target of Action

3-Aminoquinolin-7-OL is a derivative of the aminoquinoline family . Aminoquinolines, such as Primaquine, have been known to target various enzymes and transporters, including Cytochrome P450 enzymes and P-glycoprotein 1 transporter . .

Mode of Action

It’s worth noting that primaquine, an 8-aminoquinoline, is believed to act by generating reactive oxygen species or by interfering with the electron transport in the parasite

Biochemical Pathways

Aminoquinolines are known to interfere with the life cycle of parasites, such as those causing malaria . They are thought to disrupt the parasite’s ability to detoxify a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death .

Result of Action

Based on the known effects of related compounds, it’s possible that this compound could have antiparasitic effects .

Biochemische Analyse

Biochemical Properties

3-Aminoquinolin-7-OL plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, influencing the cellular redox state. Additionally, this compound can bind to nucleic acids, potentially affecting DNA and RNA stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the energy balance within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it inhibits the activity of topoisomerase, an enzyme crucial for DNA replication, by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and cell death. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The compound’s involvement in oxidative stress pathways also suggests its potential role in modulating cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport mechanisms involving specific transporters. Once inside the cell, it can bind to intracellular proteins and nucleic acids, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for different cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize predominantly in the nucleus and mitochondria, where it can exert its effects on DNA and mitochondrial function. The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments. This subcellular distribution is essential for its role in modulating cellular processes .

Eigenschaften

IUPAC Name |

3-aminoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSFMYHFUNMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728232 | |

| Record name | 3-Aminoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122855-38-3 | |

| Record name | 3-Amino-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)

![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)